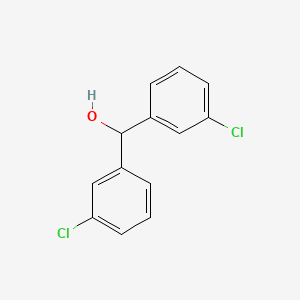

3,3'-Dichlorobenzhydrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3'-Dichlorobenzhydrol: is an organic compound characterized by the presence of two 3-chlorophenyl groups attached to a central methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)methanol typically involves the reaction of 3-chlorobenzophenone with a suitable reducing agent. One common method is the reduction of 3-chlorobenzophenone using sodium borohydride in an alcoholic solvent such as ethanol. The reaction proceeds under mild conditions, yielding bis(3-chlorophenyl)methanol as the primary product .

Industrial Production Methods: In an industrial setting, the production of bis(3-chlorophenyl)methanol may involve the use of more efficient and scalable methods. For example, the Grignard reaction can be employed, where 3-chlorophenylmagnesium bromide reacts with formaldehyde to produce bis(3-chlorophenyl)methanol . This method allows for the large-scale production of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3'-Dichlorobenzhydrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(3-chlorophenyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Further reduction of bis(3-chlorophenyl)methanol can yield bis(3-chlorophenyl)methane.

Substitution: The hydroxyl group in bis(3-chlorophenyl)methanol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride for conversion to bis(3-chlorophenyl)methyl chloride.

Major Products Formed:

Oxidation: Bis(3-chlorophenyl)ketone.

Reduction: Bis(3-chlorophenyl)methane.

Substitution: Bis(3-chlorophenyl)methyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,3'-Dichlorobenzhydrol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of bis(3-chlorophenyl)ketone and other derivatives.

Biology and Medicine: In biological research, bis(3-chlorophenyl)methanol is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and antifungal activities .

Industry: The compound finds applications in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of bis(3-chlorophenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Bis(4-chlorophenyl)methanol: Similar structure but with chlorine atoms at the para position.

Bis(2-chlorophenyl)methanol: Chlorine atoms at the ortho position.

Bis(3-bromophenyl)methanol: Bromine atoms instead of chlorine.

Uniqueness: 3,3'-Dichlorobenzhydrol is unique due to the specific positioning of the chlorine atoms at the meta position, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s interactions with other molecules and its overall stability.

Biologische Aktivität

3,3'-Dichlorobenzhydrol, also known as bis(3-chlorophenyl)methanol, is an organic compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol. This compound features two chlorine atoms on the benzene ring and a hydroxyl group, classifying it as a benzhydrol derivative. Its unique structure allows for various biological activities, making it a subject of interest in biochemical research.

This compound can be synthesized through various methods, including:

- Reduction of 3,3'-Dichlorobenzophenone : This method typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).

- Grignard Reactions : Utilizing Grignard reagents with appropriate carbonyl compounds can yield this product.

These synthesis routes affect the yield and purity of the final product, which is critical for its applications in biological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial and antifungal activities. It has been investigated for its potential to inhibit the growth of various bacterial strains and fungi.

- Enzyme Inhibition : The compound has shown potential in modulating enzyme activity. It may interact with specific molecular targets within biological systems, influencing metabolic pathways.

- Toxicological Effects : While it has beneficial properties, there are concerns about its toxicity. In vitro studies suggest that it may induce DNA damage and mutagenicity, highlighting the need for caution in its application .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against common pathogens and found that it inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. This suggests potential applications in developing new antimicrobial agents.

- DNA Damage Assessment : Research involving human cell lines indicated that exposure to this compound resulted in increased sister chromatid exchanges and DNA strand breaks, suggesting a mutagenic potential that may pose risks in therapeutic contexts .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Mutagenicity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against bacteria and fungi |

| Bisphenol A | Moderate | Yes | Endocrine disruptor; concerns over safety |

| Chlorophenol | Yes | No | Less effective than dichlorobenzhydrol |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. This binding can modulate enzyme activity or receptor signaling pathways, leading to various physiological responses. Ongoing research aims to elucidate these pathways further and identify potential therapeutic targets.

Eigenschaften

IUPAC Name |

bis(3-chlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLHIEZLGKFQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.